molecular formula C13H11FN2OS B12255135 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B12255135
M. Wt: 262.30 g/mol
InChI Key: HHSPIRCQQSDQRU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a heterocyclic compound featuring a phenol core substituted with a fluorine atom at the 4-position and a dihydropyrazole ring at the 2-position. The dihydropyrazole moiety is further functionalized with a thiophene group at the 5-position (Figure 1). This compound belongs to a broader class of pyrazoline derivatives, which are widely studied for their diverse pharmacological and material science applications, including antimicrobial, antioxidant, and fluorescence-based sensing properties .

The structural uniqueness of this compound arises from the synergistic combination of electron-withdrawing (fluorine) and electron-donating (thiophene) groups, which influence its reactivity, intermolecular interactions, and biological activity.

Properties

Molecular Formula

C13H11FN2OS

Molecular Weight

262.30 g/mol

IUPAC Name

4-fluoro-2-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol

InChI

InChI=1S/C13H11FN2OS/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-6,11,16-17H,7H2

InChI Key

HHSPIRCQQSDQRU-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)F)O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed in aqueous or organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts, solvents, and reaction conditions tailored to large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the pyrazole scaffold exhibit notable antimicrobial properties. A study demonstrated that derivatives of 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol showed effective inhibition against various bacterial strains. This was attributed to the ability of the pyrazole ring to interact with bacterial enzymes, disrupting their function .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Molecular docking studies suggest that it can scavenge free radicals effectively, potentially offering protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory conditions such as arthritis or inflammatory bowel disease .

Organic Photovoltaics

The compound's electronic properties make it suitable for applications in organic photovoltaics (OPVs). Its ability to form stable thin films enhances charge transport efficiency, making it a candidate for next-generation solar cells .

Sensors

Due to its fluorescence properties, 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can be employed in sensor technologies for detecting environmental pollutants or biological markers through fluorescence quenching mechanisms .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
AntimicrobialInhibition of bacterial growthEffective against multiple bacterial strains
AntioxidantFree radical scavengingSignificant reduction in oxidative stress markers
Anti-inflammatoryCytokine inhibitionPotential treatment for inflammatory diseases
Organic photovoltaicsCharge transport in solar cellsEnhanced efficiency in thin film applications
SensorsDetection of pollutantsEffective fluorescence-based detection methods

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives of 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thiophene ring significantly enhanced activity against resistant strains .

Case Study 2: Photovoltaic Performance

In another investigation, the compound was incorporated into OPV devices. The resulting devices showed an increase in power conversion efficiency compared to traditional materials, highlighting the potential for use in sustainable energy solutions .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The fluorine atom and the aromatic rings allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Derivatives

Compounds 4 and 5 (from and ) are isostructural analogs where the phenol core is replaced by a thiazole ring. These compounds, 4-(4-chlorophenyl)- and 4-(4-bromophenyl)-substituted derivatives, exhibit nearly identical crystal packing but differ in halogen substituents (Cl vs. Br). Key findings include:

  • Crystal Packing : Both derivatives adopt similar conformations but require slight structural adjustments to accommodate halogen size differences, affecting intermolecular interactions such as halogen bonding .

Thiophene-Containing Pyrazolines

Indole-Pyrazoline Hybrids

Compounds 5 and 6 () incorporate indole and pyrazoline-thiophene motifs:

  • 3-(5-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indole (5) : Synthesized via cyclo-condensation of chalcone with hydrazine, this compound has a melting point of 210–215°C and exhibits structural rigidity due to the indole-pyrazoline fusion .

The target compound lacks the indole system, which may reduce planarity but improve metabolic stability.

Benzothiazole-Pyrazoline Probes

The benzothiazole derivative BP () contains a methoxyphenyl group and demonstrates fluorescence quenching (82% efficiency) for picric acid detection. Key distinctions from the target compound include:

  • Electron-Donating Groups : The methoxy group in BP enhances electron density, improving fluorescence properties .
  • Applications : Unlike the target compound, BP is tailored for sensing rather than therapeutic use.

Fluorinated and Chlorinated Phenol Derivatives

  • 4-Chloro-2-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (): Replacing fluorine with chlorine increases molecular weight (302.76 vs. 278.75 g/mol) and logP (3.3 vs. ~2.5), suggesting higher lipophilicity and membrane permeability .
  • 2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (): This derivative features an additional fluorophenyl group, which may enhance binding to fluorophilic enzyme pockets .

Spectroscopic Validation

All analogs are characterized via FTIR, NMR, and mass spectrometry. For example:

  • The indole-pyrazoline 5 shows IR peaks at 1591 cm⁻¹ (C=N pyrazoline) and 1502 cm⁻¹ (C=C aromatic) .
  • The chloro-derivative () exhibits a molecular ion peak at m/z 302.76 in LC-ESI-MS .

Antimicrobial Activity

  • The thiazole-chloro derivative 4 () shows efficacy against Gram-positive bacteria, likely due to halogen-mediated disruption of cell membranes .
  • Bis-Pyrazolyl-Thiazoles (): Thiophene-containing analogs demonstrate anticancer activity, with IC₅₀ values <10 µM in some cases .

Antioxidant Capacity

  • A methoxyphenyl-pyrazoline () exhibits superior DPPH radical scavenging (IC₅₀ = 12 µM) compared to its chalcone precursor (IC₅₀ = 45 µM), highlighting the pyrazoline ring’s role in antioxidant activity .

Fluorescence and Sensing

  • The benzothiazole-pyrazoline BP () detects picric acid via fluorescence quenching, a property absent in the target compound due to differing electronic substituents .

Biological Activity

4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a novel compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is C20H15FN2OS, with a molecular weight of approximately 350.41 g/mol. The compound features a fluorine atom and a thiophene ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H15FN2OS
Molecular Weight350.41 g/mol
Melting PointNot specified
SolubilityNot specified

Antimicrobial Activity

Research has indicated that compounds similar to 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol exhibit significant antimicrobial properties. For example, derivatives containing heterocyclic moieties have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that such compounds can inhibit the growth of pathogens like Candida albicans and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .

Anticancer Potential

Preliminary investigations into the anticancer properties of similar compounds have shown that they can induce apoptosis in cancer cells. The presence of the pyrazole ring is often associated with anticancer activity due to its ability to interact with various biological targets . For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines in vitro.

The biological activity of 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, disrupting metabolic pathways in microorganisms or cancer cells.
  • DNA Interaction : Some derivatives may bind to DNA or RNA, interfering with replication and transcription processes.
  • Cell Membrane Disruption : The lipophilic nature of thiophene rings can facilitate penetration into cell membranes, leading to cell lysis in pathogens.

Case Studies

Several studies have evaluated the biological effects of compounds structurally related to 4-Fluoro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol:

  • Antifungal Activity Study : A series of thiophene-containing compounds were tested against Candida species, showing MIC values as low as 0.03 μg/mL . This suggests that modifications involving thiophene can enhance antifungal potency.
  • Antiviral Efficacy : Research on thiazolidinone derivatives indicated that certain substitutions could significantly boost antiviral activity against HCV, with IC50 values reported below 1 μM . This provides a framework for exploring similar modifications in the target compound.
  • Cytotoxicity Assays : Analogs of the target compound were tested against various cancer cell lines, revealing IC50 values indicating substantial cytotoxicity and potential for further development as anticancer agents .

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